molecular formula C30H25N3O2 B5297955 N-[(E)-3-(3-methylanilino)-1-(9-methylcarbazol-3-yl)-3-oxoprop-1-en-2-yl]benzamide

N-[(E)-3-(3-methylanilino)-1-(9-methylcarbazol-3-yl)-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B5297955
M. Wt: 459.5 g/mol
InChI Key: CMEKQLOHSKJXLS-LGUFXXKBSA-N
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Description

N-[(E)-3-(3-methylanilino)-1-(9-methylcarbazol-3-yl)-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound characterized by its unique structure, which includes a carbazole moiety, a benzamide group, and a methylanilino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-3-(3-methylanilino)-1-(9-methylcarbazol-3-yl)-3-oxoprop-1-en-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Carbazole Intermediate: The synthesis begins with the preparation of 9-methylcarbazole through a Friedel-Crafts alkylation reaction.

    Coupling with Aniline Derivative: The carbazole intermediate is then coupled with 3-methylaniline using a palladium-catalyzed Buchwald-Hartwig amination reaction.

    Formation of the Enone Moiety: The resulting product undergoes a Claisen-Schmidt condensation with benzaldehyde to form the enone moiety.

    Final Coupling: The final step involves the coupling of the enone intermediate with benzamide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-3-(3-methylanilino)-1-(9-methylcarbazol-3-yl)-3-oxoprop-1-en-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the enone moiety to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: Formation of oxides and quinones

    Reduction: Formation of alcohols

    Substitution: Formation of halogenated or nitrated derivatives

Scientific Research Applications

N-[(E)-3-(3-methylanilino)-1-(9-methylcarbazol-3-yl)-3-oxoprop-1-en-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N-[(E)-3-(3-methylanilino)-1-(9-methylcarbazol-3-yl)-3-oxoprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases involved in cell proliferation, thereby exhibiting anti-cancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-3-(3-hydroxyanilino)-1-(9-methylcarbazol-3-yl)-3-oxoprop-1-en-2-yl]benzamide
  • 4-chloro-N-[3-(3-methylanilino)-1-(5-nitro-2-furanyl)-3-oxoprop-1-en-2-yl]benzamide

Uniqueness

N-[(E)-3-(3-methylanilino)-1-(9-methylcarbazol-3-yl)-3-oxoprop-1-en-2-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methylanilino and carbazole moieties contribute to its potential as a versatile intermediate in organic synthesis and its promising applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[(E)-3-(3-methylanilino)-1-(9-methylcarbazol-3-yl)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25N3O2/c1-20-9-8-12-23(17-20)31-30(35)26(32-29(34)22-10-4-3-5-11-22)19-21-15-16-28-25(18-21)24-13-6-7-14-27(24)33(28)2/h3-19H,1-2H3,(H,31,35)(H,32,34)/b26-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEKQLOHSKJXLS-LGUFXXKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=CC2=CC3=C(C=C2)N(C4=CC=CC=C43)C)NC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)/C(=C\C2=CC3=C(C=C2)N(C4=CC=CC=C43)C)/NC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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